

AZ-5104 Off-Target Kinase Profile: A Technical Guide

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Compound of Interest

Compound Name: AZ-5104

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This technical guide provides a detailed overview of the off-target kinase profile of **AZ-5104**, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291). Understanding the selectivity of kinase inhibitors is crucial for anticipating potential off-target effects and informing safer drug development strategies. This document summarizes the quantitative data on **AZ-5104**'s kinase inhibition, outlines the experimental methodologies used for its profiling, and visualizes the relevant signaling pathways and experimental workflows.

Off-Target Kinase Inhibition Profile of AZ-5104

AZ-5104 is a potent inhibitor of mutant EGFR, but like many kinase inhibitors, it exhibits activity against other kinases. The following table summarizes the inhibitory activity of **AZ-5104** against a panel of kinases. The data is derived from studies on AZD9291 and its metabolites.^[1]

Kinase Target	AZ-5104 IC50 (nM)
EGFR (L858R/T790M)	<1
EGFR (L858R)	6
EGFR (L861Q)	1
EGFR (wildtype)	25
ErbB2	24
ErbB4	46
ACK1	18
ALK	140
BLK	30
BRK	7
MLK1	18
MNK2	16

Table 1: In vitro inhibitory activity of **AZ-5104** against a selection of kinases. Data is presented as IC50 values in nanomolar (nM). A lower IC50 value indicates greater potency.

Experimental Protocols

The determination of the kinase inhibition profile of compounds like **AZ-5104** typically involves in vitro kinase assays. Based on the available literature, the kinome profiling for AZD9291 and its metabolites was conducted using a commercial biochemical kinome panel from Millipore.^[1] The likely methodology employed is a radioactive filter-binding assay.

Radiometric Filter-Binding Kinase Assay (e.g., Millipore's Kinome Profiling Service)

This method directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate.

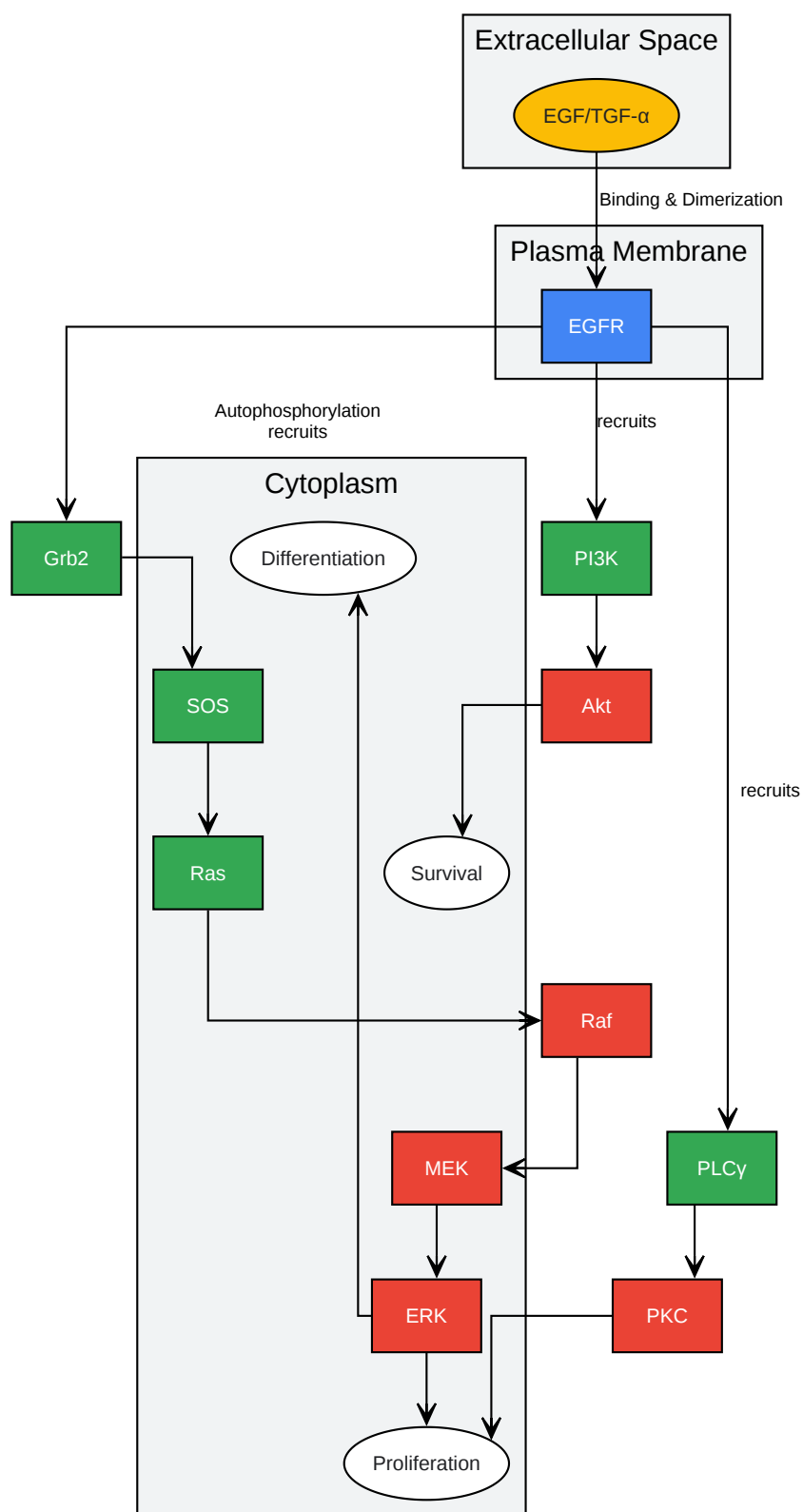
Principle: The assay relies on the use of $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ as a phosphate donor. In the presence of an active kinase, the radiolabeled phosphate group is transferred to a substrate. The reaction is then stopped, and the mixture is applied to a filter membrane that captures the phosphorylated substrate. Unreacted $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ is washed away. The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is then quantified using a scintillation counter. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in the presence of the compound compared to a control reaction without the inhibitor.

General Protocol Steps:

- **Reaction Setup:** A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), $[\gamma\text{-}^{33}\text{P}]\text{ATP}$, and a buffer containing necessary cofactors (e.g., Mg^{2+}).
- **Compound Incubation:** The test compound (**AZ-5104**) at various concentrations is added to the reaction mixture. Control reactions are performed with a vehicle (e.g., DMSO) and a known inhibitor.
- **Initiation and Incubation:** The kinase reaction is typically initiated by the addition of the kinase or ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- **Reaction Termination:** The reaction is stopped, often by the addition of an acid (e.g., phosphoric acid) or a solution that denatures the kinase.
- **Substrate Capture:** The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which binds the phosphorylated substrate.
- **Washing:** The filter is washed multiple times to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ and other reaction components.
- **Quantification:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration. IC_{50} values are then determined by fitting the data to a dose-response curve.

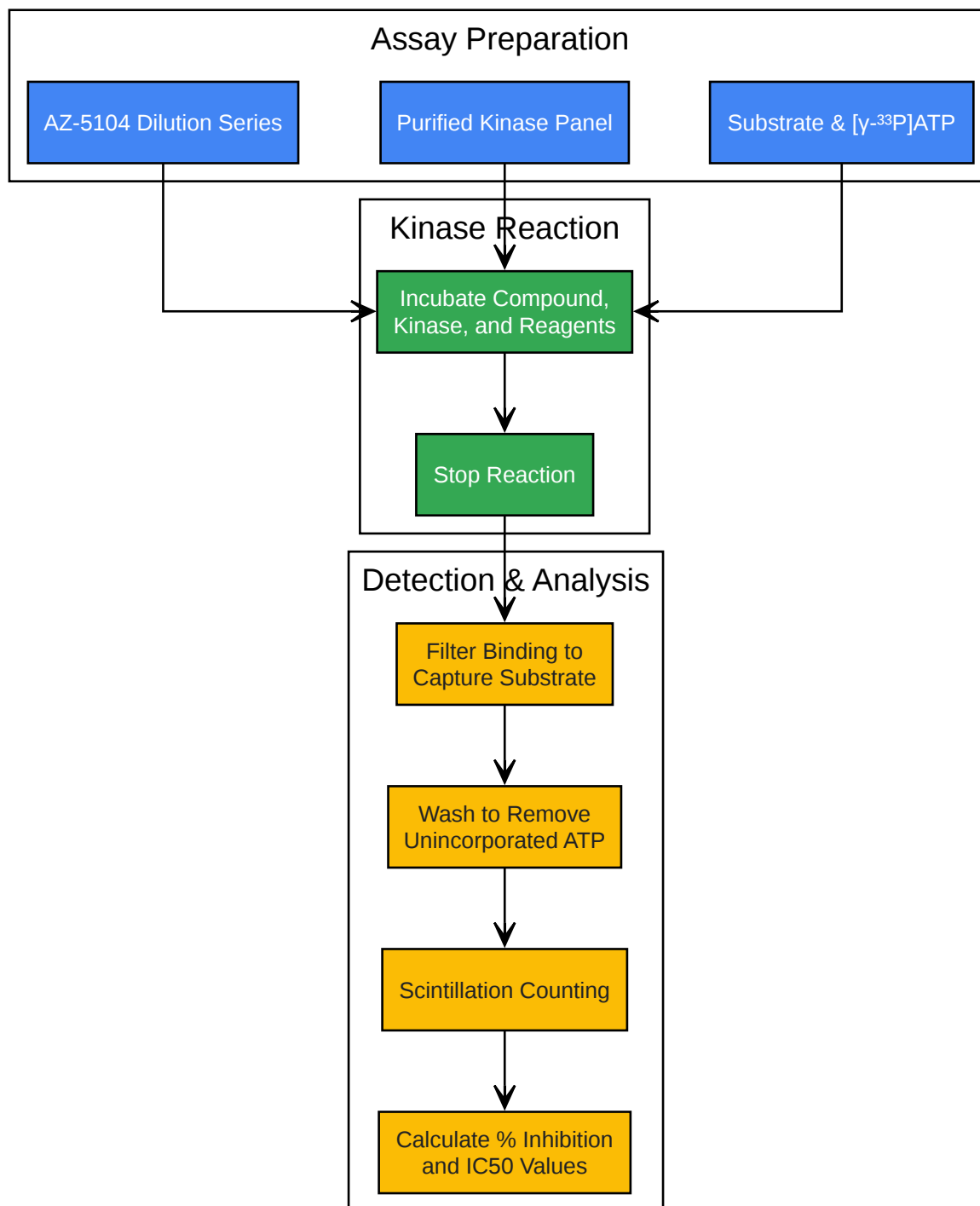
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of **AZ-5104**'s primary target and the process of its off-target profiling, the following diagrams are provided.



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Caption: Simplified EGFR signaling pathway leading to cell proliferation, survival, and differentiation.



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Caption: Experimental workflow for radiometric filter-binding kinase profiling assay.

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References

- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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